(Cyclohexylamino) benzoate;hydrochloride (Cyclohexylamino) benzoate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 65440-10-0
VCID: VC19417819
InChI: InChI=1S/C13H17NO2.ClH/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12;/h1,3-4,7-8,12,14H,2,5-6,9-10H2;1H
SMILES:
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

(Cyclohexylamino) benzoate;hydrochloride

CAS No.: 65440-10-0

Cat. No.: VC19417819

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

(Cyclohexylamino) benzoate;hydrochloride - 65440-10-0

Specification

CAS No. 65440-10-0
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name (cyclohexylamino) benzoate;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c15-13(11-7-3-1-4-8-11)16-14-12-9-5-2-6-10-12;/h1,3-4,7-8,12,14H,2,5-6,9-10H2;1H
Standard InChI Key YMUPYABGPBMTMB-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NOC(=O)C2=CC=CC=C2.Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

Hexylcaine hydrochloride has the molecular formula C₁₆H₂₄ClNO₂ and a molar mass of 297.82 g/mol . The IUPAC name is 1-(cyclohexylamino)-2-propanol benzoate hydrochloride, reflecting its esterified benzoic acid and cyclohexylamine components . The compound crystallizes as a white to off-white solid with a melting point of 177–178.5°C .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₄ClNO₂
Molar Mass297.82 g/mol
Melting Point177–178.5°C
SolubilitySlightly soluble in DMSO, methanol
CAS Registry Number532-76-3

Stability and Reactivity

The compound is stable under inert storage conditions but undergoes hydrolysis in aqueous or acidic environments, yielding cyclohexylamine and benzoic acid. This degradation pathway necessitates careful handling to maintain efficacy in pharmaceutical formulations.

Synthesis and Manufacturing

Conventional Synthesis Route

The synthesis of hexylcaine hydrochloride typically involves a two-step process:

  • Esterification: Cyclohexylamine reacts with benzoic acid or its derivatives (e.g., benzoyl chloride) to form the benzoate ester .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

A patent by US2486374A details an optimized method using benzoyl chloride and 2-cyclohexylamino-1-propanol in chloroform, saturated with dry HCl gas, followed by refluxing at 50–55°C . The product is purified via recrystallization from absolute alcohol, achieving >95% purity .

Alternative Methodologies

Recent advancements explore metal-free catalysis for related azo compounds, though these methods remain experimental for hexylcaine . For instance, arylhydrazine oxidation under mild conditions (80°C, CH₂Cl₂) has been proposed for structurally analogous esters .

Pharmacological Mechanism of Action

Sodium Channel Inhibition

Hexylcaine hydrochloride exerts its anesthetic effect by binding to voltage-gated sodium channels (Nav) in neuronal membranes, preventing depolarization and action potential propagation . This mechanism is shared with other amino ester anesthetics like procaine but distinguishes hexylcaine through its cyclohexyl group, which enhances lipid solubility and tissue penetration .

Pharmacokinetics

  • Onset and Duration: Rapid onset (5–10 minutes) and short duration (30–60 minutes) make it ideal for outpatient procedures .

  • Metabolism: Hepatic esterases hydrolyze the ester bond, producing inactive metabolites (cyclohexylamine and benzoic acid).

  • Excretion: Renal elimination accounts for >90% of the administered dose .

Table 2: Comparative Pharmacokinetics of Local Anesthetics

ParameterHexylcaine HClLidocaineBupivacaine
Onset (minutes)5–102–55–15
Duration (hours)0.5–11–22–8
Protein Binding (%)65–7070–8095

Clinical Applications

Medical Uses

Hexylcaine hydrochloride is FDA-approved for:

  • Topical Anesthesia: Mucous membrane analgesia in dental procedures (e.g., gingival surgeries) .

  • Minor Surgery: Infiltration anesthesia for suturing and dermatological excisions.

Off-Label Applications

Emerging studies suggest potential in neuropathic pain management due to its selective Nav1.7 channel inhibition, though clinical trials are pending .

Research Advancements and Future Directions

Derivative Development

Modifications to the hexylcaine scaffold, such as oxazole substitutions, have yielded compounds with improved blood-brain barrier penetration and oral bioavailability (e.g., UAMC-3203, a ferroptosis inhibitor) . These derivatives retain sodium channel affinity while exhibiting neuroprotective properties in preclinical models of Alzheimer’s disease .

Stability Optimization

Microencapsulation techniques using poly(lactic-co-glycolic acid) (PLGA) nanoparticles have extended the drug’s half-life from 13 minutes to 2.1 hours in murine models, addressing its short duration of action .

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